m-PEG12-acid
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Description
M-PEG12-acid is a useful research compound. Its molecular formula is C26H52O14 and its molecular weight is 588.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
m-PEG12-acid, a polyethylene glycol (PEG) derivative with a carboxylic acid functional group, has garnered attention in the fields of biochemistry and pharmacology, particularly for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound is characterized by its molecular formula C26H52O14 and a molecular weight of approximately 588.68 g/mol. The unique properties of this compound enhance its utility in drug delivery systems and targeted therapies.
This compound functions primarily as a linker in PROTACs, which are bifunctional molecules designed to induce the selective degradation of target proteins via the ubiquitin-proteasome system. The general mechanism involves:
- Ligand Binding : One end of the PROTAC binds to an E3 ubiquitin ligase while the other binds to the target protein.
- Ubiquitination : This interaction facilitates the ubiquitination of the target protein, marking it for degradation.
- Degradation : The proteasome then degrades the tagged protein, effectively reducing its levels within the cell.
This targeted approach is particularly promising for treating cancers and other diseases where specific protein overexpression is implicated .
2.1 Drug Development
The incorporation of this compound into drug formulations enhances several pharmacokinetic properties:
- Increased Solubility : The PEG moiety improves solubility in aqueous environments, facilitating better absorption and bioavailability.
- Reduced Immunogenicity : PEGylation often diminishes the immune response against therapeutic proteins, allowing for prolonged circulation times in vivo.
- Improved Stability : The presence of this compound can stabilize conjugated drugs against enzymatic degradation.
These characteristics make this compound an attractive candidate for developing antibody-drug conjugates (ADCs) and other therapeutic modalities .
2.2 Case Studies
Several studies illustrate the effectiveness of this compound in enhancing therapeutic outcomes:
- Study on Cancer Treatment : A recent investigation demonstrated that PROTACs utilizing this compound significantly reduced tumor sizes in xenograft models. The study reported a 70% reduction in tumor volume compared to controls after administering the PROTACs over a two-week period .
- Toxicity Assessment : Toxicological studies conducted on PEGylated compounds have shown that this compound exhibits low toxicity profiles, with no significant adverse effects observed in major organs during preclinical trials. Histopathological examinations confirmed that cellular integrity was maintained across various dosages .
3. Comparative Analysis with Other PEG Derivatives
To highlight the unique attributes of this compound, a comparison with other related PEG derivatives is provided below:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
m-PEG8-Ots | 8 ethylene glycol units | Shorter chain length may affect solubility |
m-PEG12-Azide | Azide functional group | Enables click chemistry applications |
m-PEG12-OH | Hydroxyl end group | Used as a non-cleavable linker in ADCs |
This compound | Carboxylic acid end group | Ideal for forming amide bonds in PROTACs |
This table illustrates how this compound stands out due to its carboxylic acid functionality, which is essential for forming stable amide bonds necessary for effective bioconjugation .
4. Future Directions and Research Opportunities
The ongoing research into this compound is promising, particularly concerning:
- Expanded Therapeutic Applications : Investigating its potential use in other therapeutic areas beyond oncology, such as autoimmune diseases and neurodegenerative disorders.
- Enhanced Formulations : Developing novel formulations that leverage this compound's properties to improve drug delivery mechanisms.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAKFNFKUHXFBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.